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Compound of Interest

Compound Name: (1-Chloroethyl)cyclohexane

Cat. No.: B13118452 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for (1-
Chloroethyl)cyclohexane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data. Due to the limited availability of published experimental spectra

for this specific compound, this guide leverages data from analogous structures, namely

chlorocyclohexane and ethylcyclohexane, to predict the spectral characteristics. Detailed

experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for (1-
Chloroethyl)cyclohexane. These predictions are based on the known spectral data of

chlorocyclohexane and ethylcyclohexane and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Data for (1-
Chloroethyl)cyclohexane
Solvent: CDCl₃, Reference: TMS (δ 0.00)
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Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

-CH(Cl)- 3.8 - 4.2 Quartet ~6.5

-CH₃ 1.5 - 1.7 Doublet ~6.5

Cyclohexyl -CH- 1.8 - 2.2 Multiplet -

Cyclohexyl -CH₂- 1.0 - 1.9 Multiplet -

Note:The chemical shift of the methine proton (-CH(Cl)-) is influenced by the electronegative

chlorine atom, causing a downfield shift. The multiplicity is predicted based on the number of

adjacent protons.

Table 2: Predicted ¹³C NMR Data for (1-
Chloroethyl)cyclohexane
Solvent: CDCl₃

Carbon Predicted Chemical Shift (δ, ppm)

-C(Cl)- 65 - 75

-CH₃ 20 - 30

Cyclohexyl -CH- 40 - 50

Cyclohexyl -CH₂- (adjacent to substituted

carbon)
30 - 40

Cyclohexyl -CH₂- 25 - 35

Note:The carbon atom bonded to the chlorine atom is expected to have the most downfield

chemical shift in the aliphatic region.

Table 3: Predicted IR Absorption Bands for (1-
Chloroethyl)cyclohexane
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Wavenumber (cm⁻¹) Bond Vibration Intensity

2850 - 2960 C-H stretch (alkane) Strong

1450 - 1470 C-H bend (alkane) Medium

650 - 800 C-Cl stretch Strong

Note:The presence of a strong absorption band in the fingerprint region (650-800 cm⁻¹) is

characteristic of a C-Cl bond.

Table 4: Predicted Mass Spectrometry Fragmentation for
(1-Chloroethyl)cyclohexane

m/z Possible Fragment Notes

146/148 [C₈H₁₅Cl]⁺

Molecular ion peak (M⁺) and

M+2 peak due to ³⁵Cl and ³⁷Cl

isotopes (approx. 3:1 ratio).

111 [C₈H₁₅]⁺ Loss of Cl radical.

83 [C₆H₁₁]⁺
Loss of the chloroethyl side

chain.

63 [C₂H₄Cl]⁺ Chloroethyl cation.

Note:The fragmentation pattern of alkyl halides is characterized by the loss of the halogen and

alpha-cleavage.

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of (1-Chloroethyl)cyclohexane in

about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount

of a reference standard, such as tetramethylsilane (TMS), if not already present in the

solvent.
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Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4

seconds, and a relaxation delay of 1-5 seconds.

Process the data using Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the TMS signal at 0.00 ppm.

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

A larger number of scans will be required compared to ¹H NMR due to the low natural

abundance of ¹³C.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like (1-Chloroethyl)cyclohexane, a neat spectrum

can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to

form a thin film.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean salt plates.

Place the sample in the spectrometer and record the sample spectrum.
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The instrument software will automatically subtract the background spectrum from the

sample spectrum.

The typical scanning range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass

spectrometer, often via a gas chromatography (GC-MS) system for separation and

purification.

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. This will cause the

molecule to ionize and fragment.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole).

Detection: A detector records the abundance of each ion. The resulting mass spectrum plots

the relative abundance of ions versus their m/z ratio.

Visualizations
General Spectroscopic Analysis Workflow
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the general workflow for obtaining and analyzing spectroscopic

data.

Predicted Mass Spectral Fragmentation of (1-
Chloroethyl)cyclohexane
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Predicted Mass Spectral Fragmentation of (1-Chloroethyl)cyclohexane
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Caption: A diagram showing the predicted major fragmentation pathways for (1-
Chloroethyl)cyclohexane in mass spectrometry.

To cite this document: BenchChem. [Spectroscopic Analysis of (1-Chloroethyl)cyclohexane:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13118452#spectroscopic-data-for-1-chloroethyl-
cyclohexane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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